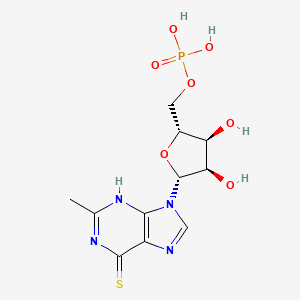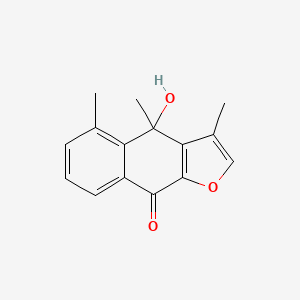
Cacalonol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cacalonol is derived from a Peruvian medicinal plant called huira-huira (Culcitium canescens). It has shown analgesic effects in acetic acid-induced writhing and tail pressure tests, and it also produced potent prolongation of hypnosis induced by pentobarbital . The molecular formula of Cacalonol is C15H14O3 .
Physical And Chemical Properties Analysis
Cacalonol’s physical and chemical properties include its molecular formula (C15H14O3) and molar mass (242.27) . Further analysis would require specific experimental data .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Calcium hydroxide [Ca(OH)2], often used in endodontic treatments, demonstrates antimicrobial properties against common bacterial pathogens. Research has shown that combining Ca(OH)2 with zinc oxide (ZnO) and chlorhexidine enhances its antimicrobial efficacy, particularly against Gram-positive bacteria like Peptostreptococcus micros and Streptococcus intermedius, common in infected root canals (Podbielski, Spahr, & Haller, 2003).
Cellular Mechanisms in Intestinal Epithelia
Flavonoids like baicalein, derived from medicinal herbs, have been observed to induce Cl– secretion across rat colonic mucosa. This process involves interaction with Ca2+- and cAMP-dependent secretagogues in human colonic epithelial cells, suggesting a potential therapeutic application for intestinal disorders (Yue, Yip, Huang, & Ko, 2004).
Cancer Cell Treatment
Baicalin, a flavonoid, has shown inhibitory effects on the proliferation of prostate cancer cells. Studies indicate that baicalin can induce apoptosis in cancer cells, suggesting its potential as an anti-tumor agent (Chan, Choi, Chen, Chan, & Huang, 2000).
Enhancement of Memory
Research has explored the role of baicalein in long-term potentiation (LTP) in the hippocampal CA1 region, indicating its potential to enhance memory and cognitive functions (Wang, Wang, Yang, Hu, Long, Fu, Xie, & Chen, 2011).
Cardiac Protection
Baicalin has been found to provide cardiac protection against ischemic myocardial injury by regulating mitochondrial dysfunction. This suggests its potential as a therapy for treating post-cardiac arrest myocardial injury (Wu, Chen, Qin, Chen, Lu, Jin, & Li, 2021).
Neurological and Stroke Applications
Baicalin's cytotoxic effects on human glioblastoma cells involve autophagy-related apoptosis through Ca2+ movement to the cytosol. This indicates its potential as a treatment for glioblastoma (Zhu, Fang, Wang, Fei, Tang, Liu, Niu, & Zhou, 2018). Additionally, baicalein exhibits neuroprotective properties against ischemic stroke through multiple targets and signaling pathways, making it a promising candidate for stroke treatment (Xu, Ma, Fan, Deng, Lian, Tan, Du, Zhang, Liu, Ren, Li, Wang, Cheng, 2018).
Eigenschaften
CAS-Nummer |
54707-45-8 |
|---|---|
Produktname |
Cacalonol |
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
4-hydroxy-3,4,5-trimethylbenzo[f][1]benzofuran-9-one |
InChI |
InChI=1S/C15H14O3/c1-8-5-4-6-10-11(8)15(3,17)12-9(2)7-18-14(12)13(10)16/h4-7,17H,1-3H3 |
InChI-Schlüssel |
OKXRQISDRKEMCB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(C2(C)O)C(=CO3)C |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(C2(C)O)C(=CO3)C |
Synonyme |
cacalonol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



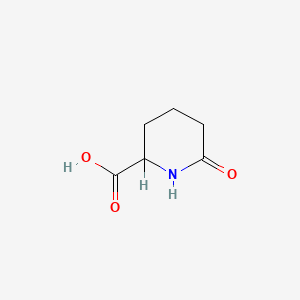
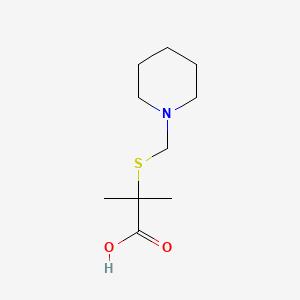
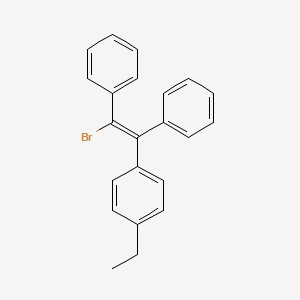


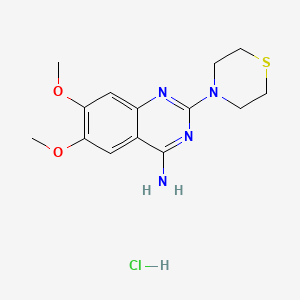
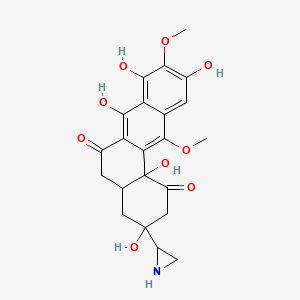

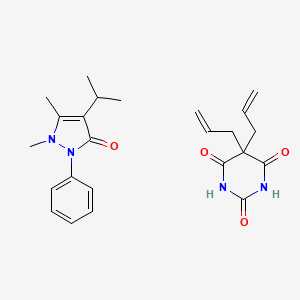
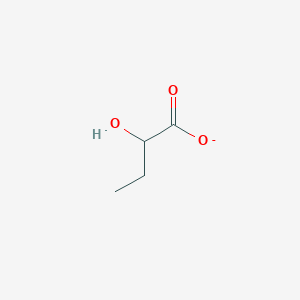

![disodium 6-chloro-4-oxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylate](/img/structure/B1229359.png)
